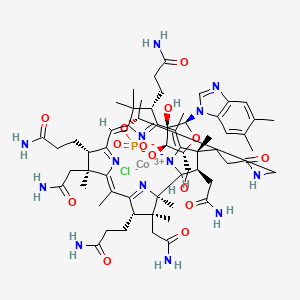
Chlorocobalamin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chlorocobalamin is a derivative of cobalamin, commonly known as vitamin B12. It is characterized by the presence of a chlorine atom at the 10th position of the corrin ring. This compound is part of the cobalamin family, which plays a crucial role in various biochemical processes, including DNA synthesis and cellular energy production .
准备方法
Synthetic Routes and Reaction Conditions: Chlorocobalamin can be synthesized through the substitution of the axial water ligand in aquacobalamin with a chlorine atom. This process typically involves the reaction of aquacobalamin with hydrochloric acid under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistent quality of the final product .
化学反应分析
Types of Reactions: Chlorocobalamin undergoes various chemical reactions, including substitution, oxidation, and reduction. The substitution reactions often involve the replacement of the chlorine atom with other ligands, such as anions or neutral N-donor ligands .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include anions like NO2−, SCN−, and N3−, as well as neutral ligands like pyridine and imidazole.
Oxidation and Reduction: this compound can be oxidized or reduced using appropriate oxidizing or reducing agents, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various cobalamin derivatives with different axial ligands .
科学研究应用
Chlorocobalamin has a wide range of applications in scientific research:
作用机制
Chlorocobalamin exerts its effects by acting as a cofactor for various enzymes involved in metabolic processes. It primarily targets methionine synthase and L-methylmalonyl-CoA mutase, which are essential for DNA synthesis and cellular energy production . The chlorine atom in this compound influences its binding affinity and reactivity with these enzymes .
相似化合物的比较
Aquacobalamin (Vitamin B12a): Contains a water ligand instead of chlorine.
Cyanocobalamin: Contains a cyano group instead of chlorine.
Methylcobalamin: Contains a methyl group instead of chlorine.
Comparison: Chlorocobalamin is unique due to the presence of the chlorine atom, which affects its chemical properties and reactivity. Compared to aquacobalamin, this compound has a lower pKa value, indicating a stronger binding affinity for anionic ligands . This makes it a valuable compound for studying the coordination chemistry of cobalamins and their interactions with various ligands .
属性
CAS 编号 |
15041-07-3 |
|---|---|
分子式 |
C62H88ClCoN13O14P |
分子量 |
1364.8 g/mol |
IUPAC 名称 |
cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;chloride |
InChI |
InChI=1S/C62H90N13O14P.ClH.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H;/q;;+3/p-3/t31-,34-,35-,36-,37+,41-,52-,53-,56?,57+,59-,60+,61+,62+;;/m1../s1 |
InChI 键 |
BYLXFSREGROOBJ-UVKKECPRSA-K |
手性 SMILES |
CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]\4([C@H](C5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](C(=N7)/C=C\8/C([C@@H](C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Cl-].[Co+3] |
规范 SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Cl-].[Co+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,8-Diazaspiro[5.5]undecane-1-ethanol, b-phenyl-, [R-(R*,R*)]-(9CI)](/img/structure/B13730487.png)
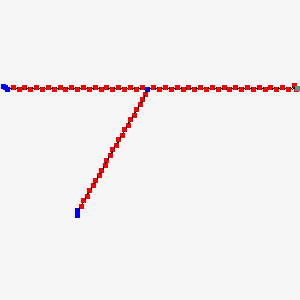
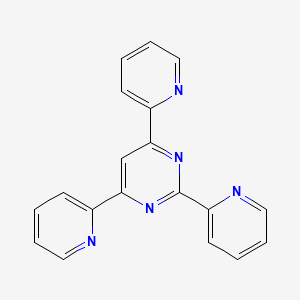
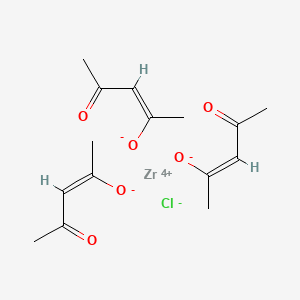
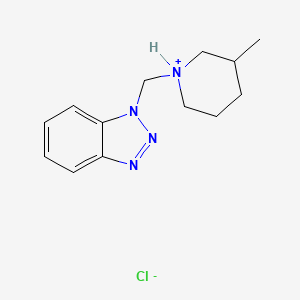
![[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B13730517.png)
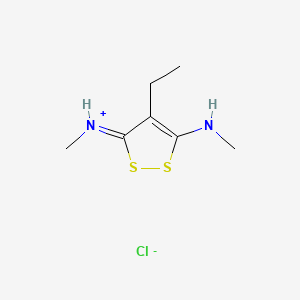
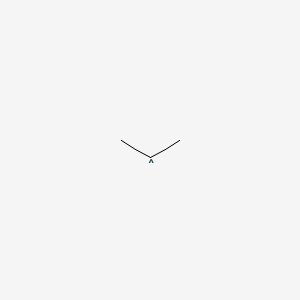
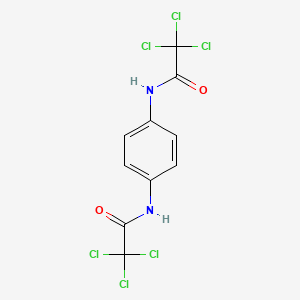
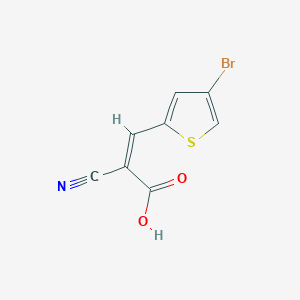



![4-Amino-3-(1h-benzimidazol-2-yl)-5-[(1-methyl-3-piperidinyl)oxy]-2(1h)-quinolinone](/img/structure/B13730558.png)
